N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide
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Overview
Description
N~1~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of fluorobenzyl, dimethylpyrazol, and nitrobenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure. The process may include:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Sulfonamide Formation: The sulfonamide group is typically introduced through the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Nitration: The nitro group can be introduced via nitration using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and improved safety, especially during the nitration step .
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of fluorobenzyl and nitrobenzenesulfonamide groups on biological systems .
Mechanism of Action
The mechanism of action of N1-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the nitrobenzenesulfonamide group could contribute to the compound’s overall activity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
AB-FUBINACA: A synthetic cannabinoid with a similar fluorobenzyl group.
MDMB-FUBICA: Another synthetic cannabinoid with structural similarities.
EMB-FUBINACA: A related compound with a fluorobenzyl group and carboxamide functionality
Uniqueness
N~1~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of fluorobenzyl, dimethylpyrazol, and nitrobenzenesulfonamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17FN4O4S |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H17FN4O4S/c1-12-18(13(2)22(20-12)11-14-5-3-4-6-17(14)19)21-28(26,27)16-9-7-15(8-10-16)23(24)25/h3-10,21H,11H2,1-2H3 |
InChI Key |
YZBLRWMVKGYURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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